Pentafluoroethylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluoroethylphosphonic acid is a chemical compound with the molecular formula C2H2F5O3P . It has a molecular weight of 200 .
Synthesis Analysis
The synthesis of phosphonic acids, including Pentafluoroethylphosphonic acid, can be achieved through various methods . One common method involves the dealkylation of dialkyl phosphonates under acidic conditions .Molecular Structure Analysis
The molecular structure of Pentafluoroethylphosphonic acid consists of a phosphorus atom bonded to three oxygen atoms and one carbon atom . The carbon atom is further bonded to two hydrogen atoms and five fluorine atoms .Physical And Chemical Properties Analysis
Pentafluoroethylphosphonic acid has a density of 1.9±0.1 g/cm3, a boiling point of 168.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 44.7±6.0 kJ/mol and a flash point of 55.8±30.1 °C .Scientific Research Applications
- Phosphonic acids, including Pentafluoroethylphosphonic acid, are used in separation science . They are used in the synthesis of polymers that have applications in separation processes .
- The methods of application involve the synthesis of polymers containing phosphoric, phosphonic, and phosphinic acid functionalities .
- The results of these applications are efficient separation technologies that are crucial to the environment and world economy .
- Phosphonic acids are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .
- This method has been used to prepare three acyclic nucleoside phosphonates (ANPs), an important class of antiviral and anticancer drugs .
- The results of these applications are the production of important compounds used in various fields .
Separation Science
Chemical Biology, Medicine, Materials, and Other Domains
- Phosphonic acids are used in the synthesis of polymers for separation processes .
- The methods of application involve the synthesis of polymers containing phosphoric, phosphonic, and phosphinic acid functionalities .
- The results of these applications are efficient separation technologies that are crucial to the environment and world economy .
- Phosphonic acids are used in the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .
- The methods of application involve the synthesis of phosphonic acids from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .
- The results of these applications are the production of important compounds used in various fields .
Polymer Engineering
Biochemistry
- Phosphonic acids, including Pentafluoroethylphosphonic acid, are a class of persistent organic pollutants (POPs) known for their persistence, long-distance migration, and toxicity .
- They are widely used in industrial and consumer applications .
- The results of these applications have led to increasing exposure of these substances to humans and other life forms .
- Phosphonic acids are used in the design of supramolecular or hybrid materials .
- The methods of application involve the synthesis of phosphonic acids from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .
- The results of these applications are the production of important compounds used in various fields .
Environmental Science
Material Science
Safety And Hazards
properties
IUPAC Name |
1,1,2,2,2-pentafluoroethylphosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F5O3P/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWUDBRTNPGWDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)P(=O)(O)O)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F5O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382879 |
Source
|
Record name | Pentafluoroethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluoroethylphosphonic acid | |
CAS RN |
103305-01-7 |
Source
|
Record name | Pentafluoroethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103305-01-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.